molecular formula C15H18Cl2N2O2 B6624733 (2R)-N-[4-(2,4-dichlorophenyl)butyl]-5-oxopyrrolidine-2-carboxamide

(2R)-N-[4-(2,4-dichlorophenyl)butyl]-5-oxopyrrolidine-2-carboxamide

Cat. No. B6624733
M. Wt: 329.2 g/mol
InChI Key: AGNBIZXNOAWXKV-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-N-[4-(2,4-dichlorophenyl)butyl]-5-oxopyrrolidine-2-carboxamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of anandamide, an endocannabinoid that plays a role in pain regulation, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of anandamide, leading to potential therapeutic effects.

Mechanism of Action

(2R)-N-[4-(2,4-dichlorophenyl)butyl]-5-oxopyrrolidine-2-carboxamide inhibits FAAH, which leads to increased levels of anandamide. Anandamide activates cannabinoid receptors, leading to various physiological effects, including pain relief, mood regulation, and appetite control.
Biochemical and Physiological Effects:
(2R)-N-[4-(2,4-dichlorophenyl)butyl]-5-oxopyrrolidine-2-carboxamide has been shown to increase the levels of anandamide in various tissues, including the brain and peripheral tissues. This increase in anandamide levels has been associated with various physiological effects, including pain relief, anti-inflammatory effects, and potential antidepressant effects.

Advantages and Limitations for Lab Experiments

(2R)-N-[4-(2,4-dichlorophenyl)butyl]-5-oxopyrrolidine-2-carboxamide has been used extensively in preclinical studies to evaluate its potential therapeutic effects. One advantage of (2R)-N-[4-(2,4-dichlorophenyl)butyl]-5-oxopyrrolidine-2-carboxamide is its selectivity for FAAH, which reduces the risk of off-target effects. However, (2R)-N-[4-(2,4-dichlorophenyl)butyl]-5-oxopyrrolidine-2-carboxamide has a short half-life and requires frequent dosing, which can make it difficult to use in some experimental designs.

Future Directions

The potential therapeutic effects of (2R)-N-[4-(2,4-dichlorophenyl)butyl]-5-oxopyrrolidine-2-carboxamide are still being explored, and there are several areas of future research. One area of interest is the potential use of (2R)-N-[4-(2,4-dichlorophenyl)butyl]-5-oxopyrrolidine-2-carboxamide in the treatment of chronic pain, as preclinical studies have shown promising results. Additionally, further research is needed to evaluate the safety and efficacy of (2R)-N-[4-(2,4-dichlorophenyl)butyl]-5-oxopyrrolidine-2-carboxamide in humans, particularly in the context of addiction and anxiety disorders. Finally, there is a need for the development of more potent and selective FAAH inhibitors to improve the therapeutic potential of this class of compounds.

Synthesis Methods

(2R)-N-[4-(2,4-dichlorophenyl)butyl]-5-oxopyrrolidine-2-carboxamide can be synthesized through a multistep process involving the reaction of 2,4-dichlorobenzylamine with 2-oxo-5-pyrrolidinecarboxylic acid, followed by the reduction of the resulting intermediate and subsequent acylation.

Scientific Research Applications

(2R)-N-[4-(2,4-dichlorophenyl)butyl]-5-oxopyrrolidine-2-carboxamide has been studied for its potential therapeutic effects in various conditions, including pain, anxiety, and addiction. In preclinical studies, (2R)-N-[4-(2,4-dichlorophenyl)butyl]-5-oxopyrrolidine-2-carboxamide has been shown to reduce pain sensitivity, anxiety-like behavior, and drug-seeking behavior in animal models. Clinical trials have also been conducted to evaluate the safety and efficacy of (2R)-N-[4-(2,4-dichlorophenyl)butyl]-5-oxopyrrolidine-2-carboxamide in humans.

properties

IUPAC Name

(2R)-N-[4-(2,4-dichlorophenyl)butyl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O2/c16-11-5-4-10(12(17)9-11)3-1-2-8-18-15(21)13-6-7-14(20)19-13/h4-5,9,13H,1-3,6-8H2,(H,18,21)(H,19,20)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNBIZXNOAWXKV-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NCCCCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1C(=O)NCCCCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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